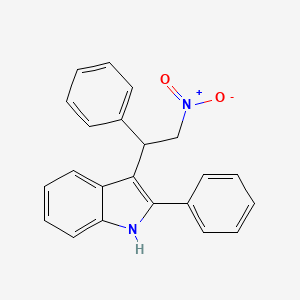

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole

Descripción general

Descripción

GAT211 es un compuesto orgánico sintético que funciona como agonista y modulador alostérico positivo del receptor cannabinoide 1. Es una mezcla racémica de dos enantiómeros, GAT228 y GAT229, cada uno contribuyendo con diferentes componentes a la farmacología molecular de GAT211 . GAT228 proporciona actividad agonista parcial, mientras que la actividad moduladora alostérica positiva reside en GAT229 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

GAT211 se sintetiza a través de una serie de reacciones químicas que involucran la formación de derivados de indol. El compuesto se prepara típicamente disolviéndolo en un vehículo de etanol, kolliphor y solución salina en una proporción de 1:1:6 . Luego, la solución se inyecta en un volumen específico para fines experimentales .

Métodos de producción industrial

La producción industrial de GAT211 implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final. El compuesto está disponible en diversas cantidades, desde miligramos hasta gramos, y se almacena en condiciones específicas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

GAT211 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: GAT211 se puede reducir para formar diferentes derivados reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean varios nucleófilos y electrófilos en reacciones de sustitución.

Productos principales formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados nitro, mientras que la reducción puede producir derivados de amina.

Aplicaciones Científicas De Investigación

GAT211 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar los efectos de la modulación alostérica positiva en los receptores cannabinoides.

Industria: Utilizado en el desarrollo de nuevos agentes farmacológicos que se dirigen a los receptores cannabinoides.

Mecanismo De Acción

GAT211 ejerce sus efectos uniéndose al receptor cannabinoide 1 y modulando su actividad. El compuesto activa el monofosfato de adenosina cíclico y la beta-arrestina 2 con valores específicos de concentración efectiva . La modulación alostérica positiva mejora la respuesta del receptor a los cannabinoides endógenos, lo que lleva a varios efectos fisiológicos .

Comparación Con Compuestos Similares

Compuestos similares

Delta-9-tetrahidrocannabinol (THC): Un conocido agonista del receptor cannabinoide con efectos psicoactivos.

Singularidad de GAT211

GAT211 es único en su capacidad de amplificar los efectos terapéuticos de los endocannabinoides sin causar los efectos secundarios negativos asociados con la psicoactividad o la tolerancia . Esto lo convierte en un candidato prometedor para futuras investigaciones y posibles aplicaciones terapéuticas.

Actividad Biológica

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the indole family, characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The synthesis typically involves the reaction of 2-phenylindole with β-nitrostyrene under acidic conditions, yielding a product that can be purified using standard chromatographic techniques .

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of related indole derivatives. For instance, a series of 3-phenyl-1H-indoles demonstrated significant activity against Mycobacterium tuberculosis (Mtb), with some compounds showing efficacy against multidrug-resistant strains. The most promising derivatives exhibited bactericidal activity at concentrations near their Minimum Inhibitory Concentration (MIC), suggesting that similar mechanisms may be present in this compound .

Antiproliferative Effects

Indole derivatives have also been assessed for their antiproliferative effects on various cancer cell lines. In vitro studies indicate that certain substitutions on the indole scaffold can enhance cytotoxicity against cancer cells. For example, compounds with specific functional groups have shown GI50 values in the low nanomolar range, indicating potent antiproliferative activity . The structure-activity relationship (SAR) studies suggest that modifications at the 3-position significantly influence biological activity.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

- Inhibition of Key Enzymes : Some indole derivatives inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that certain indoles can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Cannabinoid Receptors : Indole derivatives have been shown to interact with cannabinoid receptors, potentially influencing pain and inflammation pathways .

Case Study 1: Antimycobacterial Activity

A study evaluated a series of 3-phenylindoles for their ability to inhibit Mtb growth. The compound designated as 3r showed significant bactericidal activity at concentrations close to its MIC. Time-kill studies revealed that it maintained its efficacy over an extended period, demonstrating strong time-dependent characteristics similar to first-line antitubercular drugs like rifampicin .

| Compound | MIC (µM) | MBC (µM) | Time-Kill Kinetics |

|---|---|---|---|

| 3r | 20 | 40 | Time-dependent |

Case Study 2: Antiproliferative Activity

In another study focusing on antiproliferative effects, several indole derivatives were tested against various cancer cell lines. Compounds demonstrated varying degrees of effectiveness, with some achieving GI50 values below 100 nM. The study concluded that structural modifications could enhance potency and selectivity towards cancer cells .

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| Va | A549 (Lung) | 56 |

| Vb | MCF7 (Breast) | 59 |

| Vc | HeLa (Cervical) | 66 |

Propiedades

IUPAC Name |

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZDCJJHWPHZJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.